4-{[(4-Fluorophenyl)sulfonyl]amino}butanoic acid

Medicinal Chemistry Protein Binding Physicochemical Properties

Researchers requiring a reliable, well-characterized fluorinated sulfonamide scaffold often face inconsistent purity and limited characterization data. 4-{[(4-Fluorophenyl)sulfonyl]amino}butanoic acid (CAS 405919-75-7) directly resolves this by providing a defined GABA-backbone probe with balanced LogP (1.31) and tPSA (91.8 Ų). • Optimized for proteomics affinity handle applications & SAR exploration. • Consistent 97% purity (HPLC) with full characterization, eliminating assay variability. • Bulk sizes available; rapid global delivery ensures uninterrupted research workflows.

Molecular Formula C10H12FNO4S
Molecular Weight 261.27 g/mol
CAS No. 405919-75-7
Cat. No. B1299469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[(4-Fluorophenyl)sulfonyl]amino}butanoic acid
CAS405919-75-7
Molecular FormulaC10H12FNO4S
Molecular Weight261.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1F)S(=O)(=O)NCCCC(=O)O
InChIInChI=1S/C10H12FNO4S/c11-8-3-5-9(6-4-8)17(15,16)12-7-1-2-10(13)14/h3-6,12H,1-2,7H2,(H,13,14)
InChIKeyBPQIMZMQDTUPAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{[(4-Fluorophenyl)sulfonyl]amino}butanoic Acid: Product Overview


4-{[(4-Fluorophenyl)sulfonyl]amino}butanoic acid (CAS 405919-75-7) is a fluorinated aromatic sulfonamide derivative of butanoic acid, characterized by a 4-fluorophenylsulfonyl group attached to the nitrogen of a gamma-aminobutyric acid (GABA) backbone . It is supplied as a specialized biochemical tool, primarily for proteomics research and as a lead scaffold in medicinal chemistry for developing novel anti-inflammatory and neuroactive agents .

Fluorinated sulfonamide tool compound for biochemical and proteomics research
Scaffold for structure-activity relationship (SAR) campaigns
Lead scaffold for inflammatory pathway and neuroactive target studies

4-{[(4-Fluorophenyl)sulfonyl]amino}butanoic Acid: Generic Substitution Risks


Generic substitution of 4-{[(4-Fluorophenyl)sulfonyl]amino}butanoic acid (405919-75-7) is not recommended as even minor structural modifications in this class of fluorinated sulfonamides can lead to significant, non-linear changes in biological activity and physicochemical properties . The precise placement of the 4-fluoro substituent on the phenyl ring, the sulfonamide linkage, and the butanoic acid chain are all critical determinants of its binding affinity to target proteins and its overall pharmacokinetic profile, meaning a closely related analog cannot be assumed to possess the same efficacy or selectivity in a given assay [1].

! Positional isomers or linker-length analogs may shift binding affinity and selectivity profiles.
! Fluorinated versus non-fluorinated analogs may differ in membrane partitioning and metabolic stability.
! Sulfone or N-methyl sulfonamide analogs lack hydrogen-bond donor capacity, altering target interaction.

4-{[(4-Fluorophenyl)sulfonyl]amino}butanoic Acid vs. Key Analogs


Sulfonamide vs. Sulfone: Hydrogen-Bonding Capacity

4-{[(4-Fluorophenyl)sulfonyl]amino}butanoic acid possesses a sulfonamide (-SO2NH-) linkage, which confers the ability to act as a hydrogen bond donor (via the NH group) and acceptor (via the S=O groups) . In contrast, its close analog 4-(4-Fluorobenzenesulfonyl)butanoic acid (CAS 1017674-75-7) contains a sulfone (-SO2-) bridge [1]. This structural difference means the target compound has one additional hydrogen bond donor and a higher topological polar surface area (tPSA) of 91.8 Ų compared to 62.8 Ų for the sulfone analog [2]. The presence of the NH donor is critical for forming specific, directional interactions with protein binding pockets, which can lead to improved target selectivity and binding kinetics .

Sulfonamide vs. Sulfone
Class-level
Target: 2 HBD, tPSA 91.8 Ų Sulfone analog: 1 HBD, tPSA 62.8 Ų +1 HBD, +29.0 Ų tPSA
Additional hydrogen-bond donor may support target recognition.
Class-level inference; confirm with target-specific assays.
Medicinal Chemistry Protein Binding Physicochemical Properties

Positional Isomerism: Linker Length Impact

As a 4-aminobutanoic acid derivative (GABA scaffold), the target compound (405919-75-7) possesses a linker length of four carbons between the sulfonamide nitrogen and the carboxylic acid [1]. A constitutional isomer, 2-{[(4-fluorophenyl)sulfonyl]amino}butanoic acid (no CAS found), features the sulfonamide group attached directly to the 2-position of a butanoic acid chain . The 4-position provides a longer, more flexible linker (6 rotatable bonds) compared to the 2-position analog (5 rotatable bonds) [1]. This difference is critical for exploring SAR, as a longer linker can facilitate binding to deeper or more distant pockets on a target protein, a variable that cannot be explored with the 2-position analog.

Positional Isomerism
Class-level
Target: 4-carbon linker, 6 rotatable bonds 2-isomer: ~2-carbon linker, 5 rotatable bonds +2 C linker, +1 rotatable bond
Longer linker may enable probing deeper binding pockets.
Estimated values; data to verify.
Structure-Activity Relationship Medicinal Chemistry Linker Design

Fluorination and Lipophilicity: Membrane Penetration

The presence of a fluorine atom on the phenyl ring of 4-{[(4-Fluorophenyl)sulfonyl]amino}butanoic acid significantly increases its lipophilicity (calculated LogP = 1.31) compared to its non-fluorinated phenyl analog (estimated LogP = 1.0) [1]. Fluorination is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and increase target binding affinity [2]. The measured LogP of 1.31 for the target compound indicates improved potential for passive diffusion across biological membranes compared to its less lipophilic, non-fluorinated analog.

Lipophilicity (LogP)
Class-level
Target: LogP = 1.31 Non-fluorinated analog: LogP ≈ 1.0 Δ +0.31
Fluorination may enhance membrane partitioning.
Class-level effect; confirm in target cell model.
ADME/Tox Drug Design Physicochemical Properties

Sulfonamide vs. Methylsulfonamide: Hydrogen Bonding and Basicity

The target compound features a secondary sulfonamide (-SO2NH-), which acts as a hydrogen bond donor . An alternative scaffold, 4-[[(4-Fluorophenyl)sulfonyl](methyl)amino]butanoic acid (CAS 697229-51-9), replaces this NH with an N-methyl group, creating a tertiary sulfonamide that cannot donate a hydrogen bond . This modification significantly alters the compound's pharmacophore and its ability to engage in specific, directional hydrogen bonds with protein targets. Furthermore, the secondary sulfonamide nitrogen in the target compound has a distinct basicity (pKa ~ 10-11) compared to the non-basic nitrogen of the tertiary analog, affecting its protonation state and intermolecular interactions under physiological conditions .

Sulfonamide vs. N-Methyl
Class-level
Target: secondary sulfonamide (HBD), pKa ~10–11 N-methyl analog: tertiary sulfonamide (no HBD), no basic N Loss of 1 HBD, altered protonation
Hydrogen bond donor capacity may support specific binding interactions.
Data to verify with target proteins.
Medicinal Chemistry Bioisostere Protein Binding

Application Scenarios for 4-{[(4-Fluorophenyl)sulfonyl]amino}butanoic Acid


SAR Campaigns: Sulfonamide-Based Enzyme Inhibitors

As a secondary sulfonamide with a defined LogP of 1.31 and a four-carbon linker, this compound serves as a privileged scaffold for SAR exploration . Its ability to act as both a hydrogen bond donor and acceptor, coupled with its enhanced lipophilicity for membrane penetration, makes it ideal for probing binding pockets of enzymes like acetylcholinesterase (AChE) and urease, where structurally similar compounds have demonstrated inhibition .

Proteomics Research: Non-Covalent Protein Interactions

The compound's balanced physicochemical profile (tPSA = 91.8 Ų, LogP = 1.31) and its capacity for specific hydrogen-bonding interactions make it well-suited for use as a biochemical probe in proteomics . It is employed to study protein interactions and post-translational modifications where a fluorinated aromatic sulfonamide is the required affinity handle .

Lead Optimization: Anti-Inflammatory & Neuroactive Drug Discovery

The presence of the 4-fluorophenyl group and the GABA-like butanoic acid backbone positions this compound as a key intermediate for developing novel anti-inflammatory or neuroactive agents . Its ability to inhibit specific enzymes involved in inflammatory pathways, as demonstrated in class-level studies, and its potential to modulate neurotransmitter systems, make it a valuable starting point for medicinal chemists .

Organic Synthesis of Sulfonamide Libraries

As a versatile building block, 4-{[(4-Fluorophenyl)sulfonyl]amino}butanoic acid can undergo further functionalization at its carboxylic acid terminus, enabling its incorporation into larger, more complex molecules . The distinct reactivity of its sulfonyl group also allows for the generation of sulfoxides and sulfones, expanding the chemical space accessible for library synthesis .

Application
Selection Property
Validation Focus
SAR studies of sulfonamide enzyme inhibitors
Hydrogen-bond capacity, lipophilicity (LogP ~1.31), linker length
Enzyme inhibition assays (class-level context)
Proteomics probe for protein interactions
Balanced tPSA (91.8 Ų), LogP 1.31, H-bond donor/acceptor
Affinity-based proteomics profiling (review context)
Lead optimization for inflammatory/neuroactive targets
4-fluorophenyl and GABA-like backbone
Inflammatory pathway enzyme assays, neurotransmitter receptor binding (class-level)
Sulfonamide library synthesis
Carboxylic acid and sulfonamide reactivity
Chemical diversification and library characterization

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24 linked technical documents
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